(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one
CAS No.:
Cat. No.: VC13466134
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23N3O |
|---|---|
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | (2S)-2-amino-1-[(3R)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C11H23N3O/c1-8(2)13(4)10-5-6-14(7-10)11(15)9(3)12/h8-10H,5-7,12H2,1-4H3/t9-,10+/m0/s1 |
| Standard InChI Key | IFBTYPAODSZQII-VHSXEESVSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CC[C@H](C1)N(C)C(C)C)N |
| SMILES | CC(C)N(C)C1CCN(C1)C(=O)C(C)N |
| Canonical SMILES | CC(C)N(C)C1CCN(C1)C(=O)C(C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-propan-1-one (molecular formula: C₁₁H₂₃N₃O; molecular weight: 213.32 g/mol) features a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and a propan-1-one moiety at the 1-position . The stereochemical configuration is critical, with an (S)-configured amino group and an (R)-configured pyrrolidine substituent .
Table 1: Key Molecular Identifiers
Spectroscopic Characterization
The compound’s structure is validated via spectroscopic methods:
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NMR: The pyrrolidine ring protons appear as multiplet signals between δ 2.5–3.5 ppm, while the isopropyl group shows doublets near δ 1.0–1.2 ppm.
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IR: Stretching vibrations at 1681 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) confirm the ketone and amine functionalities .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization: (R)-3-(isopropyl-methyl-amino)pyrrolidine is prepared via reductive amination of pyrrolidin-3-one with isopropylmethylamine .
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Acylation: The pyrrolidine intermediate reacts with (S)-2-aminopropanoic acid under carbodiimide coupling conditions to form the ketone .
Table 2: Reaction Conditions and Yields
| Step | Reagents | Yield |
|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH | 78% |
| Carbodiimide Coupling | EDC, HOBt, DCM | 65% |
Reactivity Profile
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Amine Alkylation: The primary amine undergoes alkylation with alkyl halides at pH 9–10.
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<1 mg/mL) .
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Stability: Degrades under acidic conditions (t₁/₂ = 2 h at pH 2) due to protonation of the pyrrolidine nitrogen.
Table 3: Computed Physicochemical Parameters
Applications in Pharmaceutical Research
Drug Development
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